molecular formula C15H14F3N5O B2824564 N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-6-(trifluoromethyl)pyridine-3-carboxamide CAS No. 2379948-82-8

N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-6-(trifluoromethyl)pyridine-3-carboxamide

Cat. No.: B2824564
CAS No.: 2379948-82-8
M. Wt: 337.306
InChI Key: VFQJFTQAGOJZGC-UHFFFAOYSA-N
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Description

N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-6-(trifluoromethyl)pyridine-3-carboxamide is a complex organic compound that belongs to the class of azetidines and pyrazines. This compound is characterized by its unique structure, which includes a trifluoromethyl group and a pyridine carboxamide moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-6-(trifluoromethyl)pyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Pyrazine Group: This step may involve nucleophilic substitution reactions.

    Attachment of the Trifluoromethyl Group: This can be done using reagents like trifluoromethyl iodide under specific conditions.

    Formation of the Pyridine Carboxamide Moiety: This step might involve amide bond formation using coupling reagents.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and purity. Techniques like continuous flow chemistry and automated synthesis may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-6-(trifluoromethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction might yield an alcohol derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: As a potential drug candidate due to its unique structure.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-6-(trifluoromethyl)pyridine-3-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-6-(trifluoromethyl)pyridine-3-carboxamide: can be compared with other azetidine and pyrazine derivatives.

    This compound: can be compared with other trifluoromethyl-containing compounds.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N5O/c1-22(11-8-23(9-11)13-7-19-4-5-20-13)14(24)10-2-3-12(21-6-10)15(16,17)18/h2-7,11H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQJFTQAGOJZGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NC=CN=C2)C(=O)C3=CN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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